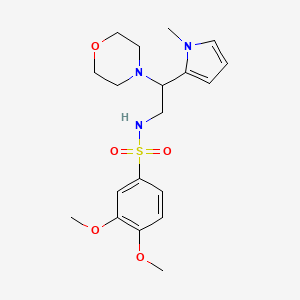
3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O5S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of compound 1 involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a morpholine derivative containing a pyrrole moiety. The compound's structure can be characterized by its functional groups: the sulfonamide group provides solubility and biological activity, while the morpholino and pyrrole rings contribute to receptor binding and modulation.
Pharmacological Profile
Compound 1 has been evaluated for various biological activities, particularly its role as a potential therapeutic agent in cancer treatment and neurological disorders. The following table summarizes key findings from recent studies:
| Activity | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Inhibition of cell proliferation | 0.58 | UM16 pancreatic cancer cells | OXPHOS inhibition |
| D3 receptor modulation | 2.41 | CHO cells expressing D3 receptors | Competitive antagonist |
| Antidepressant-like effects | Not specified | Mouse models | Serotonergic pathways modulation |
The primary mechanism through which compound 1 exerts its effects is through inhibition of oxidative phosphorylation (OXPHOS), which is critical for ATP production in cancer cells. This inhibition leads to reduced cell viability in tumor models. Additionally, its interaction with dopamine D3 receptors suggests a potential role in treating mood disorders.
Case Study 1: Cancer Treatment
In a study published in Nature, compound 1 was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 0.58 μM in UM16 pancreatic cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial dysfunction, making it a candidate for further development as an anticancer agent .
Case Study 2: Neurological Applications
A separate investigation focused on the antidepressant-like effects of compound 1 in mouse models. The results indicated that administration led to increased serotonin levels and improved behavioral outcomes in tests measuring anxiety and depression. These findings support the hypothesis that modulation of serotonergic pathways may be beneficial in treating depressive disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the morpholino and pyrrole components can significantly influence the biological activity of sulfonamides like compound 1. For instance:
- Substitutions on the pyrrole ring can enhance binding affinity to target receptors.
- Alterations in the sulfonamide group impact solubility and bioavailability.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-21-8-4-5-16(21)17(22-9-11-27-12-10-22)14-20-28(23,24)15-6-7-18(25-2)19(13-15)26-3/h4-8,13,17,20H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTVUWFRMIMEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














